6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride
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Overview
Description
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylcyclopent-1-ene-1-carboxylic acid with hydrazine hydrate, followed by cyclization and subsequent amination . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-ylmethanamine hydrochloride
- 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
- Ethyl 1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate
Uniqueness
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride stands out due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-4-2-3-5-6(4)9-10-7(5)8;/h4H,2-3H2,1H3,(H3,8,9,10);1H |
InChI Key |
XWSXMWBUSPFGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1NN=C2N.Cl |
Origin of Product |
United States |
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